Electron Mobility: CdO Achieves Approximately 5x Higher Mobility than Commercial ITO
Indium tin oxide (ITO) is the industry standard TCO, but its performance is limited by its relatively low electron mobility, typically in the range of 10-100 cm²/V·s. This low mobility necessitates a high carrier concentration to achieve useful conductivity, which in turn causes parasitic free carrier absorption, reducing transparency in the infrared [1]. A direct analysis of the material's intrinsic defects has shown that undoped CdO exhibits electron mobilities that are approximately five times greater than those of most commercial ITO films [1]. This quantitative advantage directly translates to a reduction in free carrier absorption, enabling a superior balance of conductivity and transparency, especially in the near-infrared spectrum where ITO's performance degrades sharply [1].
| Evidence Dimension | Electron Mobility |
|---|---|
| Target Compound Data | Electron mobility approximately 5x greater than ITO |
| Comparator Or Baseline | Commercial Indium Tin Oxide (ITO) |
| Quantified Difference | ~400% increase |
| Conditions | Analysis of thin film material properties; referenced in patent and defect analysis studies [1] |
Why This Matters
For procurement in infrared optoelectronics (e.g., fiber-optic switches, IR sensors), CdO offers a unique performance parameter that ITO cannot meet, justifying its selection despite higher material toxicity concerns.
- [1] Lany, S., & Zunger, A. (2011). Native Defects in CdO and CdCuO Alloys. University of California, Berkeley. View Source
